A Technical Guide to tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate: Properties, Synthesis, and Applications
A Technical Guide to tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the design of novel molecular scaffolds that offer conformational rigidity and precise vectoral presentation of functional groups is paramount. Among these, saturated bicyclic systems have emerged as privileged structures. This guide focuses on tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate , a key synthetic intermediate possessing the rigid 2-azabicyclo[2.2.1]heptane core.
The intrinsic conformational constraint of this bicyclic system makes it an invaluable building block for creating potent and selective therapeutic agents. It serves as a superior alternative to more flexible aliphatic or monocyclic amines, reducing the entropic penalty upon binding to a biological target. The presence of two distinct nitrogen atoms—a secondary amine within the bicyclic framework and a primary amine protected by a tert-butyloxycarbonyl (Boc) group—allows for orthogonal chemical functionalization. This dual reactivity is critical for its role as a versatile scaffold in the synthesis of complex molecules, including potent kinase inhibitors and ligands for nicotinic acetylcholine receptors.[1][2][3]
This document provides an in-depth analysis of the compound's chemical properties, outlines robust synthetic and handling protocols, and explores its diverse applications in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This section details the known physicochemical and predicted spectroscopic characteristics of tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate.
Chemical Identity
The compound is characterized by a bicyclo[2.2.1]heptane skeleton where one methylene bridge is replaced by a nitrogen atom, and a Boc-protected amino group is situated at the C7 position.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [4][5][6][7] |
| Molecular Weight | 212.29 g/mol | [4][5][6][7] |
| Common CAS Numbers | 1250995-45-9 (unspecified stereo) 2101335-28-6 (1R,4R,7R) 1290626-06-0 (rel-(1R,4R,7R)) | [4][8][9][10] |
| Synonyms | 7-(Boc-amino)-2-azabicyclo[2.2.1]heptane | [6] |
Physical Properties
Physical property data for this specific compound is not extensively published in peer-reviewed literature and is primarily available from commercial supplier documentation.
| Property | Value | Source(s) |
| Appearance | Solid / White to off-white powder | [11] |
| Solubility | Data not widely available; expected to be soluble in organic solvents like Dichloromethane, Methanol, and Ethyl Acetate. | [8] |
| Melting Point | Data not widely available. | [8] |
Spectroscopic Characterization
While specific spectra are batch-dependent, the expected spectroscopic signatures can be predicted based on the molecule's structure. These predictions are crucial for quality control and reaction monitoring.
| Technique | Expected Characteristics |
| ¹H NMR | - Boc Group: A characteristic singlet at ~1.4 ppm (9H). - Bridgehead Protons (C1, C4): Broad signals in the 2.5-3.5 ppm range. - Bicyclic Protons (CH₂, CH): A complex series of multiplets between 1.5-3.5 ppm. - Amine Protons (NH): Broad singlets, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | - Boc Carbonyl (C=O): Signal around 155-160 ppm. - Boc Quaternary Carbon (C(CH₃)₃): Signal around 80 ppm. - Boc Methyl Carbons (CH₃): Signal around 28 ppm. - Bicyclic Carbons: Multiple signals in the aliphatic region (30-65 ppm). |
| IR Spectroscopy | - N-H Stretch (Carbamate): A sharp peak around 3300-3400 cm⁻¹. - N-H Stretch (Secondary Amine): A weaker, broader peak in the same region. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹. |
| Mass Spectrometry | - [M+H]⁺: Expected at m/z ≈ 213.16. - Common Fragments: Loss of the Boc group (100 Da) or isobutylene (56 Da) are characteristic fragmentation pathways. |
Synthesis and Purification
The synthesis of this molecule relies on establishing the rigid 2-azabicyclo[2.2.1]heptane core, followed by functionalization. The causality behind the chosen synthetic route is rooted in achieving high stereocontrol and ensuring the final product's purity for downstream applications.
Synthetic Strategy Overview
The core is typically constructed via a hetero-Diels-Alder reaction between cyclopentadiene and a suitable imine, a powerful method for forming the bicyclic system with predictable stereochemistry.[1][12] Subsequent steps involve reduction of the resulting double bond and manipulation of protecting groups to install the Boc-carbamate at the desired position.
Caption: Generalized synthetic workflow for the target molecule.
Generalized Experimental Protocol
The following protocol is a representative, non-optimized procedure synthesized from established chemical principles for this molecular class.
Step 1: Synthesis of the 2-Azabicyclo[2.2.1]heptane Core (Illustrative)
-
Reaction Setup: To a cooled solution (-78 °C) of an appropriate N-protected imine in a suitable solvent (e.g., Dichloromethane), add a Lewis acid catalyst (e.g., BF₃·Et₂O).
-
Diels-Alder Reaction: Add freshly cracked cyclopentadiene dropwise to the mixture. The low temperature is critical for maximizing diastereoselectivity.
-
Workup: Allow the reaction to warm to room temperature. Quench with a basic aqueous solution (e.g., sat. NaHCO₃) and extract the organic layer.
-
Purification & Reduction: Purify the cycloadduct via flash chromatography. The resulting unsaturated bicyclic compound is then hydrogenated (e.g., using H₂ gas with a Pd/C catalyst) to yield the saturated core.
Step 2: Boc Protection of the 7-Amino Group
-
Reaction Setup: Dissolve the 2-azabicyclo[2.2.1]heptan-7-amine precursor and a non-nucleophilic base (e.g., Triethylamine) in Dichloromethane.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C. The use of (Boc)₂O is standard for its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Quality Control
The final product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The purity and identity of the final compound must be rigorously validated as a self-validating system.
-
Identity Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure.
-
Purity Assessment: Employ HPLC or LC-MS to determine purity, which should typically be >95% for use in drug discovery workflows.
Chemical Reactivity and Handling
The utility of this building block is defined by its reactivity profile, which enables its incorporation into larger, more complex structures.
Stability and Storage
The compound is generally stable under standard laboratory conditions.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids, which can degrade the molecule or cleave the Boc protecting group.[8]
Key Reactions
The molecule's synthetic value stems from the orthogonal reactivity of its two nitrogen centers.
Caption: Key reactivity pathways of the title compound.
-
Boc Deprotection (Primary Amine): The Boc group is readily cleaved under acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in 1,4-dioxane) to reveal the primary amine at C7. This functionality is then available for amide coupling, reductive amination, or other nucleophilic reactions.
-
N-Functionalization (Secondary Amine): The secondary amine of the bicyclic core can undergo a variety of transformations, such as N-alkylation, N-acylation, or sulfonylation, allowing for the introduction of diverse substituents. This reaction is typically performed while the C7 amine remains Boc-protected.
Safety and Handling
This compound requires careful handling due to its potential hazards.
| Hazard Category | GHS Classification and Precautionary Statements | Source(s) |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [8][9] |
| Toxicity | H302: Harmful if swallowed. | [9] |
| Handling | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).
Applications in Drug Discovery and Organic Synthesis
The unique stereochemical and conformational properties of tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate make it a high-value building block in several areas of therapeutic research.
Caption: Major application areas stemming from the core building block.
-
Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Ligands: The 2-azabicyclo[2.2.1]heptane framework is a core component of epibatidine, a potent nAChR agonist. This building block is used to synthesize novel epibatidine analogues with improved selectivity and reduced toxicity profiles for potential use in pain management and neurodegenerative diseases.[1][2]
-
Kinase Inhibitors: The rigid structure is ideal for orienting substituents to fit into the well-defined binding pockets of kinases. It has been identified as a key structural motif in the development of inhibitors for targets like Rho-associated protein kinase (ROCK), which are implicated in cardiovascular disease and oncology.[3]
-
Protein Degrader Building Blocks: In the rapidly evolving field of targeted protein degradation, rigid linkers are essential for precisely positioning an E3 ligase-binding element and a target-binding ligand. This compound is classified as a protein degrader building block, valued for its use in constructing linkers for Proteolysis Targeting Chimeras (PROTACs).[4]
Conclusion
Tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its conformationally locked framework, coupled with orthogonally protected amines, provides a reliable and versatile platform for the design of sophisticated, next-generation therapeutics. By providing precise spatial control over pharmacophoric elements, it allows researchers to probe complex biological systems with greater accuracy and to develop drug candidates with enhanced potency and selectivity. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the laboratory.
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